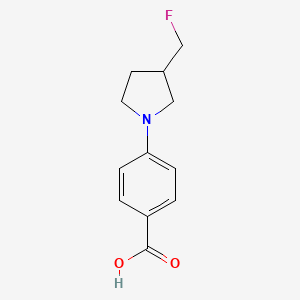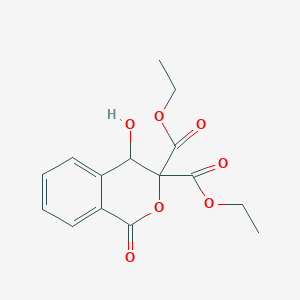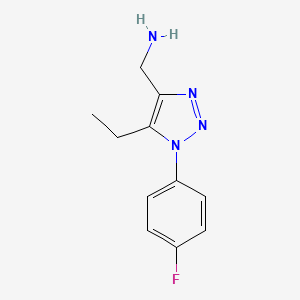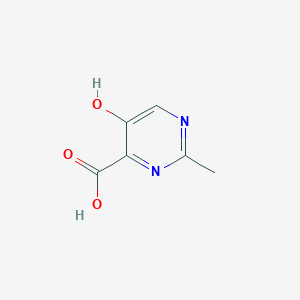![molecular formula C8H7ClN2O B1489322 5-Chlor-6-methoxy-1H-pyrrolo[2,3-b]pyridin CAS No. 1190315-07-1](/img/structure/B1489322.png)
5-Chlor-6-methoxy-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-Chlor-6-methoxy-1H-pyrrolo[2,3-b]pyridin: , auch bekannt als 5-CHLOR-6-METHOXY-7-AZAINDOL, hat mehrere wissenschaftliche Forschungsanwendungen. Hier ist eine umfassende Analyse mit Schwerpunkt auf einzigartigen Anwendungen:
Antitumor-Targeting
Diese Verbindung wurde auf ihr Potenzial im Antitumor-Targeting untersucht. Es wird vermutet, dass das Vorhandensein von polaren Gruppen am Phenylring zu einer hervorragenden Hemmwirkung gegen die Carboanhydrase IX (CAIX) führen kann, die ein Ziel für die Krebstherapie ist .
FGFR-Inhibitoren
Die Verbindung dient als Scharnierbinder bei der Entwicklung potenter Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren. Modifikationen an der 5-Position des Pyrrolo[2,3-b]pyridinrings zielen darauf ab, die Aktivität zu verbessern, indem Wasserstoffbrückenbindungen mit Schlüssel-Aminosäuren im FGFR gebildet werden .
HIV-Eintrittshemmer
Als Reaktant wird 5-Chlor-6-methoxy-7-Azaindol zur Herstellung von Indolsulfonamiden verwendet, die als HIV-Eintrittshemmer wirken .
Melatoninerge Liganden
Diese Verbindung ist auch an der Synthese von melatoninergen Liganden beteiligt, die die Azaindol-Einheit enthalten, was Auswirkungen auf Schlafstörungen und die Regulierung des zirkadianen Rhythmus haben könnte .
Antibakterielle Wirkungen
Verbindungen, die das 5-Chlor-7-Azaindol-System enthalten, haben antibakterielle Wirkungen gezeigt, was es zu einem wertvollen Gerüst bei der Entwicklung neuer Antibiotika macht .
Kinase-Hemmung
Es wirkt als Inhibitor von Aurora-A- und -B-Kinasen, die für die Zellmitose essentiell sind und daher aufgrund ihrer Rolle bei der Zellteilung ein Ziel für die Krebstherapie sein könnten .
Wirkmechanismus
Target of Action
The primary target of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .
Mode of Action
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine results in the reduction of these processes .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction .
Cellular Effects
The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . By targeting FGFRs, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing ATP from binding and thereby inhibiting kinase activity . This inhibition results in the blockade of receptor autophosphorylation and downstream signaling, ultimately affecting cellular functions such as proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Understanding the metabolic pathways of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications . Understanding the subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is important for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXALJAFJSYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)


![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)

